5-Iodo-2',3'-dideoxyuridine
Description
Historical Context and Discovery in Nucleoside Analog Research
The journey of 2',3'-Dideoxy-5-iodouridine is rooted in the broader history of nucleoside analog research, which gained momentum following the discovery of the DNA structure. nih.gov Scientists began to synthesize analogs of natural nucleosides with the hypothesis that these modified molecules could interfere with biochemical pathways, particularly in the context of viral infections and cancer. nih.gov One of the earliest and structurally simplest antiviral nucleoside analogs was 2'-Deoxy-5-iodouridine. nih.gov
The core concept behind the development of dideoxynucleosides was the understanding that the absence of the 3'-hydroxyl group on the sugar moiety would act as a chain terminator during DNA synthesis. nih.gov This principle was famously applied in the development of the first anti-HIV drug, 3'-azido-2',3'-dideoxythymidine (AZT). nih.gov The synthesis of 2',3'-Dideoxy-5-iodouridine and other similar pyrimidine (B1678525) nucleoside analogs was a logical progression in this line of research, aiming to create compounds with potent and selective biological activity. nih.govacs.org
Significance as a Research Tool in Molecular Biology and Medicinal Chemistry
2',3'-Dideoxy-5-iodouridine has established itself as a critical research tool for several reasons. Its ability to be incorporated into DNA but prevent further chain elongation makes it an excellent probe for studying DNA synthesis and repair mechanisms. biosynth.comontosight.ai This property is also fundamental to its application in gene sequencing techniques. medchemexpress.commedchemexpress.eumedchemexpress.com
In medicinal chemistry, the compound serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. biosynth.com Researchers have synthesized various derivatives by modifying different parts of the molecule to explore structure-activity relationships and enhance antiviral or anticancer properties. nih.govresearchgate.net Its use in these studies helps to elucidate the mechanisms of action of nucleoside analogs and to design more effective drugs. nih.gov
Overview of Key Research Areas for 2',3'-Dideoxy-5-iodouridine
The primary research areas for 2',3'-Dideoxy-5-iodouridine revolve around its potential as an antiviral and anticancer agent. medchemexpress.commedchemexpress.eumedchemexpress.com
Antiviral Research: A significant body of research has focused on the antiviral activity of 2',3'-Dideoxy-5-iodouridine and its derivatives against various viruses, particularly retroviruses like the human immunodeficiency virus (HIV). nih.gov Studies have investigated its ability to inhibit viral replication by targeting the viral reverse transcriptase enzyme. nih.govnih.gov For instance, research has shown that the triphosphate form of related azido-dideoxyuridine analogs are potent competitive inhibitors of HIV-1 reverse transcriptase. nih.gov
Anticancer Research: The compound's ability to disrupt DNA synthesis also makes it a candidate for anticancer research. biosynth.comontosight.ai The rapid proliferation of cancer cells makes them particularly susceptible to agents that interfere with DNA replication.
Antimicrobial Research: Beyond viruses, some studies have explored the activity of novel dideoxy nucleosides, including those with structural similarities to 2',3'-Dideoxy-5-iodouridine, against bacteria such as Mycobacterium tuberculosis. medchemexpress.comchemsrc.com
Molecular Biology Techniques: As mentioned, it is a valuable reagent in molecular biology, particularly for DNA sequencing. medchemexpress.commedchemexpress.euchemsrc.com
Below is a table summarizing key research findings related to 2',3'-Dideoxy-5-iodouridine and similar nucleoside analogs.
| Research Area | Key Findings |
| Antiviral Activity (Retroviruses) | 3'-azido analogues of pyrimidine deoxyribonucleosides, including those with a 5-iodo substitution, have shown significant activity against Moloney-murine leukemia virus and HIV. nih.gov The triphosphate forms of these analogs are potent competitive inhibitors of HIV-1 reverse transcriptase. nih.gov |
| Antimicrobial Activity (Mycobacterium) | Novel dideoxy nucleosides have demonstrated inhibitory effects against Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium avium. medchemexpress.com |
| Mechanism of Action | Acts as a DNA chain terminator due to the absence of a 3'-hydroxyl group. nih.govontosight.ai |
| Molecular Biology Applications | Used in gene sequencing. medchemexpress.commedchemexpress.eumedchemexpress.com |
Structure
3D Structure
Propriétés
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFSDPYSQAECJ-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147343 | |
| Record name | Uridine, 2',3'-dideoxy-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105784-83-6 | |
| Record name | Uridine, 2',3'-dideoxy-5-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, 2',3'-dideoxy-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,3 Dideoxy 5 Iodouridine and Its Derivatives
Chemical Synthesis Pathways and Strategies
The primary route to 2',3'-dideoxy-5-iodouridine involves two key transformations: the deoxygenation of the ribose sugar at the 2' and 3' positions and the halogenation of the uracil (B121893) base at the C-5 position. A common approach begins with a pre-existing nucleoside, such as uridine (B1682114) or 2'-deoxyuridine (B118206), which undergoes a series of protection, modification, and deprotection steps.
One established pathway to obtain the 2',3'-dideoxyribofuranosyl moiety is by converting the hydroxyl groups at the 2' and 3' positions into more reactive leaving groups, such as sulfonate esters, followed by reduction. acs.org For instance, treatment of a protected 2'-deoxyuridine derivative with methanesulfonyl chloride can form a 3'-O-methanesulfonyl intermediate. acs.org This intermediate can then be converted to a 3'-iodo derivative, which is subsequently reduced via catalytic hydrogenation to yield the 2',3'-dideoxy structure. acs.org
The final step in the synthesis is the introduction of an iodine atom at the C-5 position of the uracil ring. This electrophilic substitution reaction is typically achieved using a suitable iodinating agent.
The synthesis of 2',3'-dideoxy-5-iodouridine relies on a selection of starting materials and reagents, each playing a specific role in the construction of the target molecule.
| Role | Compound/Reactant | Example of Use | Reference |
| Starting Material | Uridine, 2'-Deoxyuridine | Initial nucleoside scaffold for modification. | acs.orgcdnsciencepub.com |
| Precursor | 2',3'-Dideoxyuridine (B1630288) | A direct precursor that only requires iodination. | acs.org |
| Protecting Group | Trityl (Tr), Acetyl (Ac) | To protect the 5'-hydroxyl group during intermediate steps. | acs.org |
| Sulfonating Agent | Methanesulfonyl chloride | To convert a hydroxyl group into a good leaving group for deoxygenation. | acs.org |
| Halogenating Agent | Sodium iodide | To displace the sulfonate group, forming an iodo-intermediate. | acs.org |
| Reducing Agent | Hydrogen gas with Palladium catalyst | For the hydrogenolysis of the iodo-intermediate to achieve deoxygenation. | acs.org |
| Iodinating Agent | Iodine monochloride (ICl), N-Iodosuccinimide (NIS) | To introduce the iodine atom at the C-5 position of the uracil base. | cdnsciencepub.comcdnsciencepub.com |
| Base | Triethylamine (B128534), Pyridine (B92270) | To act as an acid scavenger or catalyst in various reaction steps. | acs.orgisciii.es |
| Solvent | Dimethylformamide (DMF), Acetonitrile, Methanol (B129727) | To dissolve reactants and facilitate the chemical transformations. | cdnsciencepub.compublish.csiro.au |
The success of the synthesis is highly dependent on carefully controlled reaction conditions and the use of appropriate catalysts.
Iodination: The direct iodination of the uracil ring is a critical step. Treatment of uracil compounds with iodine monochloride (ICl) in solvents like methanol or dichloromethane (B109758) at temperatures ranging from 50°C to reflux can cleanly convert them to their 5-iodo derivatives. cdnsciencepub.com For example, reacting 1-methyluracil (B15584) with two equivalents of ICl in methanol at 50°C results in a 95% yield of the purified 5-iodo-1-methyluracil. cdnsciencepub.com Similarly, high-yield iodination of protected 2'-deoxyuridine has been achieved using ICl in refluxing dichloromethane. cdnsciencepub.com
Catalytic Hydrogenation: The removal of halogen or sulfonate groups from the sugar moiety to create the dideoxy structure is often accomplished by catalytic hydrogenation. This reaction typically employs a palladium catalyst (e.g., palladium on carbon) in the presence of hydrogen gas and a base like triethylamine to neutralize the acid formed during the reaction. acs.org
Acyl Migration: During reactions involving acyl-protected nucleosides, such as iodination with triphenylphosphite methiodide, acyl migration can occur. publish.csiro.au This potential side reaction necessitates a careful choice of protecting groups to ensure the desired product is obtained. publish.csiro.au
Following the synthesis, a rigorous purification and characterization process is essential to isolate the target compound and verify its identity and purity.
Purification: Common purification techniques include crystallization, column chromatography, and preparative paper chromatography. acs.org For instance, after synthesis, crude products can be purified by dissolving them in a minimal volume of a hot solvent like chloroform (B151607) and then adding another solvent such as methanol to induce crystallization upon cooling. cdnsciencepub.com High-performance liquid chromatography (HPLC) is also a valuable tool for both purification and assessing the purity of the final product and its metabolites. nih.gov
Characterization: The structure of 2',3'-dideoxy-5-iodouridine and its intermediates is confirmed using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure and the position of substituents. isciii.esnih.gov Mass spectrometry confirms the molecular weight of the synthesized compound. nih.govtandfonline.com Additionally, infrared (IR) spectra can provide information about the functional groups present in the molecule. acs.org
Synthesis of Halogenated and Dideoxyuridine Analogs
The synthetic strategies applied to 2',3'-dideoxy-5-iodouridine are part of a broader field focused on creating a wide array of halogenated and dideoxyuridine analogs for biological evaluation.
Halogenation at the C-5 position of the uracil ring is a common modification. A mild and efficient method for synthesizing 5-halogenated uracil nucleosides (iodo, bromo, or chloro) involves the reaction of a starting nucleoside like 2'-deoxyuridine with an appropriate halogenating agent in the presence of sodium azide. cdnsciencepub.com These reactions are thought to proceed through a 5-halo-6-azido-5,6-dihydro intermediate. cdnsciencepub.com
| Halogen | Halogenating Agent | Solvent | Yield of 5-halo-2'-deoxyuridine | Reference |
| Iodine | Iodine monochloride (ICl) | Acetonitrile | 90-96% | cdnsciencepub.com |
| Bromine | N-Bromosuccinimide (NBS) | 1,2-Dimethoxyethane (DME) | High | cdnsciencepub.com |
| Chlorine | N-Chlorosuccinimide (NCS) | 1,2-Dimethoxyethane (DME) | 84% | cdnsciencepub.com |
Enzymatic synthesis provides an alternative route. A novel thymidine (B127349) phosphorylase from the halotolerant organism H. elongata (HeTP) has been used to synthesize various 5-halogenated 2'-deoxyuridines, including the 5-fluoro, 5-chloro, 5-bromo, and 5-iodo derivatives, through transglycosylation. rsc.org This biocatalytic method can achieve high conversion rates under mild conditions. rsc.org
The synthesis of dideoxyuridine analogs often involves the deoxygenation of vicinal diols on the sugar ring. biopolymers.org.ua For example, 2',3'-dideoxyuridine can be synthesized from 2'-deoxy-3'-O-methanesulfonyl-5'-O-trityluridine. acs.org This highlights that the core synthetic methodologies can be adapted to produce a diverse library of modified nucleosides.
Derivatization Strategies for Enhanced Biological Activity
To improve the therapeutic potential of nucleoside analogs, derivatization is a frequently employed strategy. By attaching various chemical moieties to the parent compound, properties such as stability, cellular uptake, and target interaction can be modulated.
Modifications at the exocyclic amino group of nucleobases, such as N-acylation and N-sulfonylation, have been explored to enhance biological activity. A study on 2',3'-dideoxy (D2) and 2',3'-didehydro-2',3'-dideoxy (D4) 5-fluorocytosine (B48100) nucleosides demonstrated that introducing substituted benzoyl, heteroaromatic carbonyl, and alkanoyl groups at the N4-position significantly improved anti-HIV-1 activity for most of the D2-nucleosides without increasing cytotoxicity. nih.gov For instance, N4-p-iodobenzoyl-D2FC showed a 46-fold increase in anti-HIV-1 potency compared to the parent compound. nih.gov
Similarly, N-acyl and N-sulfonyl derivatives of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), a compound related to the subject of this article, have been synthesized to improve its antiviral efficacy. researchgate.net N-acetylation of AIdU was found to increase its ability to inhibit the phosphorylation of thymidine by the deoxypyrimidine kinase of herpes simplex virus type 1. researchgate.net These findings suggest that such derivatization strategies could be applied to 2',3'-dideoxy-5-iodouridine to potentially enhance its biological profile.
3'-O-Acetyl Derivatives
The introduction of an acetyl group at the 5'-hydroxyl position of 2',3'-dideoxynucleosides is a common chemical modification. The standard procedure for this transformation involves the treatment of the parent nucleoside, which has a free hydroxyl group, with an acetylating agent such as acetic anhydride (B1165640), typically in the presence of a base like pyridine which acts as both a solvent and a catalyst.
Table 1: Examples of Acetylated Dideoxy- and Iodo-Nucleoside Analogs
| Compound Name | Starting Material/Context | Reference |
| 3'-O-acetyl-5-chloro-2',5'-dideoxy-5'-iodouridine | Prepared from 2'-deoxyuridine as an intermediate for cyclization. | jst.go.jp |
| 5'-O-acetyl-2',3'-didehydro-2',3'-dideoxyuridine | Formed via acetylation of a 3'-acetyl-3'-deoxy-ara-uridine analog. | nih.gov |
| 1-(2,3-di-O-acetyl-2,3-dihydroxypropyl)thymine | Synthesized by treating the corresponding dihydroxypropyl-thymine with acetic anhydride in pyridine. | srce.hr |
| 3'-azido-5'-O-acetyl-2',3'-dideoxy-5-bromouridine | A related acetylated 2',3'-dideoxy nucleoside analog. | molaid.com |
Phosphoramidate (B1195095) and Phosphonamidate Approaches
The ProTide (prodrug-nucleotide) technology is a prominent strategy for delivering nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. This approach involves masking the phosphate (B84403) group as a phosphoramidate or phosphonamidate, creating a membrane-permeable prodrug. nih.gov These prodrugs are designed to be stable in extracellular environments and to undergo intracellular enzymatic cleavage to release the active 5'-monophosphate. nih.govtandfonline.com
Phosphoramidate Synthesis: The most prevalent method for synthesizing phosphoramidate derivatives of 2',3'-dideoxynucleosides is the phosphotriester approach. nih.gov This typically involves the coupling reaction of the free 5'-hydroxyl group of the parent nucleoside with a phosphorylating agent. A common reagent used is an aryl (aminoacyl) phosphorochloridate, such as phenyl (alkoxy-L-alaninyl) phosphorochloridate. tandfonline.com This reagent is prepared separately and contains the three essential components of the prodrug moiety: an aryl group (e.g., phenyl), an amino acid ester (e.g., L-alanine methyl ester), and the phosphorus center. The reaction with the nucleoside, often in the presence of a base like N-methylimidazole or a Grignard reagent, yields the target phosphoramidate as a mixture of diastereomers at the phosphorus center. nih.gov This general strategy has been successfully applied to numerous 2',3'-dideoxynucleosides, including 2',3'-dideoxyuridine (ddU). nih.gov
Phosphonamidate Synthesis: Phosphonamidates are close analogs of phosphoramidates, distinguished by a direct and highly stable phosphorus-carbon (P-C) bond. Their synthesis requires a different strategy. nih.gov A common route begins with the corresponding nucleoside phosphonic acid. This starting material is first activated, for example by treatment with thionyl chloride, to form a nucleoside phosphorodichloridate intermediate. nih.gov This reactive species is then treated sequentially with an aryl alcohol (e.g., phenol) and an amino acid ester to furnish the final phosphonamidate prodrug. nih.gov This method has been used to produce prodrugs of antiviral agents like Tenofovir and Adefovir, albeit sometimes in low yields. nih.gov
H-Phosphonate Chemistry: An alternative route involves H-phosphonate chemistry. For example, 2',3'-dideoxyuridine (ddU) can be converted to its 5'-hydrogen-phosphonate intermediate by reacting it with phosphoric acid in the presence of pivaloyl chloride. acs.org This intermediate can then be further reacted, for instance with 2-acetylthioethanol, to yield bis(SATE)-ddUMP, a type of phosphoester prodrug. acs.org
Table 2: Synthetic Approaches for Phosphoramidate & Phosphonamidate Derivatives of Dideoxynucleosides
| Approach | Key Reagents | Target Compound Type | Example Application | Reference |
| Phosphotriester | Aryl (aminoacyl) phosphorochloridate, Nucleoside, Base (e.g., NMI) | Aryl Aminoacyl Phosphoramidate | d4T, ddU, Carbocyclic Adenosine Analogs | nih.gov |
| Phosphonamidate Formation | Nucleoside Phosphonic Acid, Thionyl Chloride, Aryl Alcohol, Amino Acid Ester | Aryl Aminoacyl Phosphonamidate | Adefovir, Tenofovir | nih.gov |
| H-Phosphonate Chemistry | Phosphoric Acid, Pivaloyl Chloride, Nucleoside | H-phosphonate intermediate | bis(SATE)-ddUMP | acs.org |
Mechanistic Investigations of 2 ,3 Dideoxy 5 Iodouridine S Biological Actions
Molecular Mechanism of Action in Nucleic Acid Synthesis Inhibition
2',3'-Dideoxy-5-iodouridine, like other 2',3'-dideoxynucleosides, exerts its biological effects primarily by disrupting the synthesis of nucleic acids. asm.org This interference is a consequence of its structural similarity to natural deoxynucleosides, which allows it to be recognized and processed by cellular and viral enzymes involved in DNA and RNA synthesis.
Interference with DNA and RNA Synthesis
Once inside a cell, 2',3'-Dideoxy-5-iodouridine can be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural substrates for DNA polymerases. Research on related compounds, such as 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611), has shown a strong inhibition of the incorporation of [3H]thymidine into DNA, while having no significant effect on the incorporation of [3H]uridine into RNA. nih.gov This suggests that the primary target of this class of compounds is DNA synthesis rather than RNA synthesis. The interference with DNA synthesis is a key aspect of the action of purine (B94841) nucleoside analogs. medchemexpress.com
The triphosphate form of dideoxynucleosides can be incorporated into a growing DNA strand by DNA polymerases. ontosight.ai This incorporation is a critical step in its mechanism of action.
Chain Termination Mechanisms
The defining structural feature of 2',3'-dideoxynucleosides is the absence of a hydroxyl group at the 3' position of the sugar moiety. biosyn.com In normal DNA synthesis, the 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the 5'-phosphate group of the next incoming nucleotide, allowing for the elongation of the DNA chain.
When a 2',3'-dideoxynucleoside analog like 2',3'-Dideoxy-5-iodouridine triphosphate is incorporated into a growing DNA chain, the lack of a 3'-hydroxyl group makes it impossible for DNA polymerase to add the next nucleotide. ontosight.aibiosyn.com This results in the immediate and irreversible cessation of DNA chain elongation, a process known as chain termination. ontosight.aibiosyn.com This mechanism is the foundation for the biological activity of many dideoxynucleoside analogs. asm.org For instance, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP) has been shown to be incorporated into the growing DNA chain, primarily at dTTP sites, and subsequently inhibits further elongation. nih.gov
Enzymatic Interactions and Target Specificity
The efficacy and selectivity of 2',3'-Dideoxy-5-iodouridine are determined by its interactions with various viral and host cell enzymes. The differential affinity for these enzymes is crucial for its therapeutic potential.
Inhibition of Viral Reverse Transcriptase
A primary target for many dideoxynucleoside analogs is the viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV. The triphosphate form of these analogs can act as potent competitive inhibitors of the viral RT. For example, the triphosphate of the related compound 3'-azido-2',3'-dideoxy-5-iodouridine is a potent competitive inhibitor of HIV-1 reverse transcriptase. nih.gov Similarly, 2',3'-dideoxyuridine-5'-triphosphate has demonstrated potent and selective inhibition of HIV reverse transcriptase. nih.gov This high affinity for the viral enzyme compared to host cell polymerases is a key factor in their selective antiviral activity.
Interactions with Host Cell DNA Polymerases
However, some level of interaction with host polymerases does occur. For example, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) has been shown to inhibit DNA polymerase delta, suggesting a potential role for this enzyme in both DNA replication and repair in human cells. nih.gov The relative inhibition of different DNA polymerases can vary depending on the specific analog.
Table 1: Inhibitory Constants (Ki) of Dideoxynucleoside Triphosphate Analogs against Viral and Host Polymerases
| Compound | Enzyme | Ki (µM) |
|---|---|---|
| 3'-Azido-2',3'-dideoxy-5-iodouridine triphosphate | HIV-1 Reverse Transcriptase | 0.028 nih.gov |
| 3'-Azido-2',3'-dideoxy-5-iodouridine triphosphate | H9 Cell DNA Polymerase alpha | 42.0 nih.gov |
| 2',3'-Dideoxyuridine-5'-triphosphate | HIV Reverse Transcriptase | 0.05 nih.gov |
| 2',3'-Dideoxyuridine-5'-triphosphate | Avian Myeloblastosis Virus Reverse Transcriptase | 1.0 nih.gov |
| 2',3'-Dideoxythymidine 5'-triphosphate | DNA Polymerase alpha | >200 nih.gov |
| 2',3'-Dideoxythymidine 5'-triphosphate | DNA Polymerase beta | <2 nih.gov |
| 2',3'-Dideoxythymidine 5'-triphosphate | DNA Polymerase delta (in permeable fibroblasts) | ~25-40 nih.gov |
This table is for illustrative purposes and includes data from related dideoxynucleoside analogs to provide context for the general mechanism of action.
Influence on Deoxypyrimidine Kinases
The substrate specificity of these kinases is crucial. Some kinases, like herpes simplex virus-specified pyrimidine (B1678525) deoxyribonucleoside kinase, have a broad substrate specificity, which can be exploited in designing selective antiviral agents. asm.org Conversely, some analogs may not be efficiently phosphorylated, limiting their activity. For example, 2',3'-dideoxyuridine (B1630288) shows poor anti-HIV activity because it is not efficiently anabolized to its 5'-triphosphate metabolite. nih.gov The interaction with mitochondrial deoxypyrimidine nucleoside kinase is also an important consideration, as phosphorylation by this enzyme can be related to cellular toxicity. nih.gov
Metabolic Activation and Biotransformation Pathways of 2',3'-Dideoxy-5-iodouridine
The biological activity of 2',3'-dideoxy-5-iodouridine (IdUrd) is intricately linked to its metabolic conversion within the cell. Like many nucleoside analogs, IdUrd must undergo a series of enzymatic modifications to be transformed into its active form, which can then interact with viral or cellular enzymes. This section delves into the critical pathways of its metabolic activation, focusing on phosphorylation, intracellular pharmacokinetics, and other potential biotransformation routes.
Phosphorylation Dynamics and Metabolite Formation
The primary mechanism for the activation of 2',3'-dideoxy-5-iodouridine and its analogs is sequential phosphorylation to their corresponding monophosphate, diphosphate (B83284), and ultimately, triphosphate derivatives. biosynth.com This process is catalyzed by a series of host cell kinases.
Initial studies on the related compound, 3'-azido-2',3'-dideoxy-5-iodouridine (AzIdUrd), revealed rapid phosphorylation in H9 lymphoid cells. nih.gov The monophosphate form was the most abundant metabolite, constituting over 90% of the total soluble radioactivity after exposure to the labeled compound. nih.gov While the triphosphate form (AzIdUTP) was present at lower levels, it remained stable within the cells for an extended period. nih.gov
The enzymes responsible for this phosphorylation cascade have been identified. For AzIdUrd, cytosolic thymidine (B127349) kinase acts as a competitive inhibitor with a Ki of 2.63 µM, indicating that this enzyme is likely responsible for the initial phosphorylation step. nih.gov The subsequent conversion of the monophosphate to the diphosphate is a weaker competitive inhibition of thymidylate kinase, with a Ki of 55.3 µM for AzIdUMP. nih.gov The final phosphorylation to the triphosphate is catalyzed by nucleoside diphosphate kinase. natap.org
The efficiency of this phosphorylation can vary significantly between different dideoxyuridine analogs. For instance, while 3'-azido-2',3'-dideoxyuridine (B1200160) is readily phosphorylated, other analogs may be poorer substrates for cellular kinases. capes.gov.br The structure of the analog, particularly the substituents on the pyrimidine base and the sugar moiety, plays a crucial role in determining its affinity for these kinases. bibliotekanauki.pl
Table 1: Kinase Inhibition by Azido-Dideoxyuridine Analogs
| Compound | Enzyme | Inhibition Type | Ki (µM) |
|---|---|---|---|
| 3'-azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) | Cytosolic Thymidine Kinase | Competitive | 2.63 nih.gov |
| 3'-azido-2',3'-dideoxy-5-iodouridine monophosphate (AzIdUMP) | Thymidylate Kinase | Competitive | 55.3 nih.gov |
| 3'-azido-2',3'-dideoxy-5-iodouridine triphosphate (AzIdUTP) | HIV-1 Reverse Transcriptase | Competitive | 0.028 nih.gov |
| 3'-azido-2',3'-dideoxy-5-bromouridine triphosphate (AzBdUTP) | HIV-1 Reverse Transcriptase | Competitive | 0.043 nih.gov |
| 3'-azido-2',3'-dideoxy-5-iodouridine triphosphate (AzIdUTP) | H9 Cell DNA Polymerase α | Competitive | 42.0 nih.gov |
| 3'-azido-2',3'-dideoxy-5-bromouridine triphosphate (AzBdUTP) | H9 Cell DNA Polymerase α | Competitive | 42.7 nih.gov |
Intracellular Pharmacokinetics and Accumulation
The effectiveness of 2',3'-dideoxy-5-iodouridine is not only dependent on its phosphorylation but also on its ability to accumulate within the target cells. The intracellular concentration of the active triphosphate metabolite is a key determinant of its biological effect.
Studies with related dideoxynucleoside analogs, such as didanosine (B1670492) (ddI), have shown that the intracellular half-life of the active triphosphate form can be substantial, ranging from 8 to 40 hours. natap.org This prolonged intracellular presence allows for sustained inhibition of the target enzyme. In the case of AzIdUrd, a stable, albeit low, level of the triphosphate metabolite was maintained over a 12-hour period in H9 cells. nih.gov
The transport of these nucleoside analogs into the cell is a critical first step. While specific transporters for 2',3'-dideoxy-5-iodouridine have not been extensively characterized, it is known that various nucleoside transporters facilitate the uptake of similar compounds. researchgate.net Once inside the cell, the balance between phosphorylation, dephosphorylation, and efflux determines the net intracellular accumulation of the active drug.
The cellular environment can also influence the pharmacokinetics. For example, in isolated brain mitochondria, the phosphorylation of thymidine and its analog zidovudine (B1683550) (AZT) occurs at much higher rates than in mitochondria from the heart or liver, suggesting tissue-specific differences in metabolic activation. nih.gov
Unconventional Metabolic Pathways of Dideoxyuridine Analogs
While sequential phosphorylation is the canonical activation pathway for most nucleoside analogs, other metabolic routes can also influence their activity and catabolism. medchemexpress.commedchemexpress.com
One such pathway is phosphorolysis, catalyzed by nucleoside phosphorylases, which can cleave the glycosidic bond to release the uracil (B121893) base and the deoxyribose-1-phosphate sugar moiety. ontosight.ai This represents a catabolic pathway that can reduce the intracellular concentration of the parent nucleoside available for phosphorylation.
Deamination is another potential metabolic transformation. For dideoxycytidine analogs, cytidine (B196190) deaminase can convert them to their corresponding dideoxyuridine analogs. researchgate.net While 2',3'-dideoxy-5-iodouridine already possesses a uridine (B1682114) base, the potential for other enzymatic modifications to the base or sugar should not be entirely discounted, although they are less commonly reported for this class of compounds.
Furthermore, the development of phosphoramidate (B1195095) prodrugs of dideoxyuridine analogs represents a strategy to bypass the initial, often rate-limiting, phosphorylation step. researchgate.net These prodrugs are designed to be cleaved intracellularly, directly releasing the monophosphate metabolite, thereby enhancing the efficiency of conversion to the active triphosphate form. researchgate.net
Antiviral Research Applications of 2 ,3 Dideoxy 5 Iodouridine
Efficacy Against Specific Viral Pathogens
Human Immunodeficiency Virus (HIV)
Research has demonstrated the potent anti-HIV activity of various derivatives of 2',3'-Dideoxy-5-iodouridine. The 3'-azido analogue of 2'-deoxy-5-iodouridine has shown significant activity against Moloney-murine leukemia virus (M-MULV), a related retrovirus, with a 50% effective dose (ED50) of 3.0 microM. nih.gov Furthermore, the 3'-fluoro-2',3'-dideoxy-5-iodouridine (FddIUrd) derivative has been found to inhibit HIV-1 replication in MT4 cells with an ED50 of approximately 0.2-0.4 microM. nih.gov
Another derivative, 2′,3′-isopropylidene-5-iodouridine, has been identified as a novel and efficient inhibitor of HIV-1. nih.gov Studies using replication-deficient HIV-1-based lentiviral particles showed that this compound significantly suppresses HIV-1. nih.gov Notably, it was found to be more efficient at this suppression compared to Azidothymidine (AZT) at high non-toxic concentrations. nih.gov
Mycobacterium Species (e.g., Mycobacterium tuberculosis)
There is a lack of direct research specifically evaluating the efficacy of 2',3'-Dideoxy-5-iodouridine against Mycobacterium tuberculosis. However, studies on related 5-substituted pyrimidine (B1678525) nucleosides have shown promise. A series of 3'-azido-2',3'-dideoxy- and 3'-amino-2',3'-dideoxypyrimidine nucleoside analogues with lengthy flexible alkyloxymethyl substituents have demonstrated marked inhibitory activity against M. tuberculosis in vitro. nih.gov Specifically, 5-Dodecyloxymethyl-2'-deoxyuridine was identified as a potent inhibitor. nih.gov While these findings are for different derivatives, they suggest that the 2',3'-dideoxyuridine (B1630288) scaffold could be a basis for developing new anti-tuberculosis agents. nih.gov
Flaviviruses (e.g., Zika, West Nile, Tick-borne Encephalitis Virus)
Current research provides limited to no direct evidence for the efficacy of 2',3'-Dideoxy-5-iodouridine against flaviviruses such as Zika virus, West Nile virus, and Tick-borne Encephalitis Virus (TBEV). While various nucleoside analogs are being investigated as potential inhibitors for these viruses, specific studies on 2',3'-Dideoxy-5-iodouridine are not prominent in the available literature. nih.govnih.govkuleuven.benih.gov Research into antivirals for flaviviruses has explored other uridine (B1682114) derivatives and nucleoside analogs, but the potential of 2',3'-Dideoxy-5-iodouridine in this area remains to be investigated. kuleuven.benih.govmdpi.comnih.govfrontiersin.org
Rauscher-Murine Leukemia Virus
The 3'-azido analogue of 2'-deoxy-5-iodouridine has demonstrated inhibitory activity against Moloney-murine leukemia virus (M-MuLV), a retrovirus closely related to the Rauscher-Murine Leukemia Virus. In in vitro studies, this compound exhibited an ED50 value of 3.0 microM against M-MuLV. nih.gov This indicates the potential for this class of compounds to be active against murine leukemia viruses.
Comparative Studies with Other Antiviral Nucleoside Analogs
Comparative analyses are crucial for understanding the therapeutic potential of new antiviral compounds. Derivatives of 2',3'-Dideoxy-5-iodouridine have been compared with established antiviral drugs, particularly in the context of HIV treatment.
For instance, 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd), a related compound, showed a selectivity index similar to that of AZT against HIV-1. nih.gov Furthermore, 2′,3′-isopropylidene-5-iodouridine was found to be significantly more efficient at suppressing HIV-1 than AZT at high non-toxic concentrations. nih.gov
In the realm of HSV treatment, a clinical trial comparing the closely related idoxuridine to acyclovir for herpes simplex keratitis showed no significant difference in healing patterns, although acyclovir had a lower incidence of certain adverse reactions. nih.gov
The following table summarizes the comparative efficacy of 2',3'-Dideoxy-5-iodouridine derivatives and other nucleoside analogs against HIV.
| Compound | Virus | Efficacy (ED50 in µM) | Reference |
| 3'-azido-2'-deoxy-5-iodouridine | M-MuLV | 3.0 | nih.gov |
| 3'-fluoro-2',3'-dideoxy-5-iodouridine | HIV-1 | ~0.2-0.4 | nih.gov |
| 3'-azido-2',3'-dideoxythymidine (AZT) | HIV-1 | Not specified in this study, but used as a benchmark | nih.gov |
| 2',3'-isopropylidene-5-iodouridine | HIV-1 | More efficient than AZT at high non-toxic concentrations | nih.gov |
Mechanisms of Viral Resistance to 2',3'-Dideoxy-5-iodouridine
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. For nucleoside analogs like 2',3'-Dideoxy-5-iodouridine, resistance typically arises from specific mutations in the viral enzymes that are targeted by the drug. While direct studies on resistance to 2',3'-Dideoxy-5-iodouridine are limited, the mechanisms can be inferred from research on other 2',3'-dideoxynucleoside analogs, particularly those used in the treatment of Human Immunodeficiency Virus (HIV).
The primary mechanism of resistance to nucleoside reverse transcriptase inhibitors (NRTIs) involves mutations in the viral reverse transcriptase (RT) enzyme. These mutations can reduce the affinity of the enzyme for the drug or enhance the enzyme's ability to remove the incorporated drug from the growing DNA chain.
One well-documented mutation that confers resistance to a related compound, 2',3'-dideoxycytidine (ddC), is a substitution at codon 65 of the HIV-1 reverse transcriptase, where lysine is replaced by arginine (Lys-65->Arg) nih.govnih.gov. This single amino acid change is sufficient to cause a notable increase in the concentration of ddC required to inhibit the virus and also confers cross-resistance to other dideoxynucleosides like 2',3'-dideoxyinosine (ddI) nih.govnih.gov. It is plausible that similar mutations could lead to resistance to 2',3'-Dideoxy-5-iodouridine, given the structural similarities among these compounds.
Furthermore, prolonged exposure to multiple dideoxynucleoside analogs can lead to the selection of multi-drug resistant (MDR) strains of HIV-1. These strains often harbor a complex of mutations in the reverse transcriptase gene. A specific pattern of mutations, including A62V, V75I, F77L, F116Y, and Q151M, has been identified in multi-dideoxynucleoside analogue-resistant (MddNR) HIV-1 isolates kuleuven.be. This combination of mutations results in high-level resistance to several NRTIs.
Another category of resistance mutations relevant to thymidine (B127349) analogs are the thymidine analogue mutations (TAMs). These include mutations such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E in the HIV reverse transcriptase kuleuven.be. While primarily associated with resistance to zidovudine (B1683550) (AZT) and stavudine (d4T), the presence of TAMs can reduce the susceptibility to other nucleoside analogs and could potentially impact the efficacy of 2',3'-Dideoxy-5-iodouridine.
The development of resistance is a dynamic process. Initially, single mutations may arise, conferring low-level resistance. Over time, and with continued drug pressure, additional mutations can accumulate, leading to higher levels of resistance and broader cross-resistance to other drugs in the same class.
Table 1: Key Resistance Mutations to Dideoxynucleoside Analogs
| Mutation | Associated Drug(s) | Effect |
|---|---|---|
| Lys-65->Arg | 2',3'-dideoxycytidine (ddC), 2',3'-dideoxyinosine (ddI) | Reduced binding of the drug to reverse transcriptase. nih.govnih.gov |
| MddNR complex (A62V, V75I, F77L, F116Y, Q151M) | Multiple dideoxynucleosides | High-level resistance to a broad range of NRTIs. kuleuven.be |
Combination Antiviral Therapies
The use of combination therapy is a cornerstone of modern antiviral treatment, particularly for chronic viral infections like HIV. The rationale behind combining antiviral agents is to enhance efficacy, reduce the likelihood of developing drug resistance, and potentially lower the required doses of individual drugs, thereby minimizing toxicity.
While specific studies on combination therapies involving 2',3'-Dideoxy-5-iodouridine are not extensively documented, research on a closely related compound, 2′,3′-isopropylidene-5-iodouridine, provides valuable insights into potential combination strategies. A study investigating the anti-HIV-1 activity of this analog found that it exhibited a synergistic effect when combined with Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. In contrast, no synergistic or additive effect was observed when it was combined with the nucleoside analog Zidovudine (AZT).
The synergistic interaction with Palbociclib is noteworthy as it represents a combination of drugs with different mechanisms of action. Palbociclib is not a direct-acting antiviral but is thought to enhance the activity of nucleoside analogs by depleting the intracellular pool of deoxynucleoside triphosphates (dNTPs), thereby reducing the competition for the viral reverse transcriptase and facilitating the incorporation of the drug into the viral DNA.
Based on the principles of combination therapy for viruses like HIV, 2',3'-Dideoxy-5-iodouridine could potentially be combined with other classes of antiviral drugs, such as:
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These drugs bind to a different site on the reverse transcriptase enzyme than NRTIs, leading to a different mechanism of inhibition. Combining an NRTI like 2',3'-Dideoxy-5-iodouridine with an NNRTI could result in synergistic or additive effects.
Protease Inhibitors (PIs): PIs target the viral protease, an enzyme essential for the maturation of new virus particles. The combination of a PI with an NRTI has been a highly effective strategy in the management of HIV infection nih.gov.
Integrase Strand Transfer Inhibitors (INSTIs): These drugs block the integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle.
The success of any combination therapy depends on the specific drugs involved, their mechanisms of action, and their resistance profiles. The goal is to select drugs that are not cross-resistant and that can attack different stages of the viral life cycle.
Table 2: Potential Combination Therapy Strategies for 2',3'-Dideoxy-5-iodouridine
| Drug Class | Rationale for Combination | Potential for Synergy |
|---|---|---|
| CDK4/6 Inhibitors (e.g., Palbociclib) | Depletion of endogenous dNTPs, enhancing the incorporation of the nucleoside analog. | Demonstrated with a related compound. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Targeting the same enzyme (reverse transcriptase) at different sites. | Theoretically possible, requires experimental validation. |
| Protease Inhibitors (PIs) | Targeting a different viral enzyme (protease) involved in a later stage of replication. | A standard and effective strategy in HIV therapy. nih.gov |
Further research is necessary to explore these potential combinations and to determine the in vitro and in vivo efficacy of 2',3'-Dideoxy-5-iodouridine as part of a multi-drug antiviral regimen.
Anticancer Research Applications of 2 ,3 Dideoxy 5 Iodouridine
Efficacy Against Various Cancer Cell Lines
The cytotoxic effects of 2',3'-Dideoxy-5-iodouridine have been evaluated in several cancer cell lines. Studies have shown that its efficacy can vary depending on the specific type of cancer. For instance, research has indicated its potential in difficult-to-treat malignancies. In vitro studies have suggested that when radiolabeled, the radiation doses delivered to the cell nucleus are sufficient to kill cells of glioblastoma, and ovarian and colorectal cancers nih.gov.
Table 1: Efficacy of Related Compounds Against Cancer Cell Lines This table presents data on compounds structurally related to 2',3'-Dideoxy-5-iodouridine to provide context on the potential activity of halogenated nucleosides.
| Compound | Cancer Cell Line | Efficacy Metric | Finding | Reference |
|---|---|---|---|---|
| 5-Iodo-2'-deoxyuridine (IUdR) | Glioblastoma, Ovarian, Colorectal | Cell Killing | Radiolabeled IUdR can deliver sufficient radiation to kill cancer cells. | nih.gov |
| 5-Fluoro-2'-deoxyuridine (FUdR) | Murine Thymoma (Ly-2.1+ve) | IC50 | Conjugated to a monoclonal antibody, the IC50 was 6 nM. | nih.gov |
| 5-Fluoro-2'-deoxyuridine (FUdR) | Hepatoblastoma (HUH6, HepT1) | Cytotoxicity | Duplex drugs containing 5-FdU showed potent cytotoxic effects at low µM concentrations. | nih.gov |
Selective Inhibition of Cancer Cell Proliferation
A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Research on related compounds suggests that the selective uptake and metabolism of nucleoside analogs by cancer cells, which often have a higher rate of proliferation and different enzymatic activity compared to normal cells, can contribute to their selective toxicity. For example, the related compound 5-[131/125I]iodo-4'-thio-2'-deoxyuridine (ITdU) has been shown to preferentially target DNA in proliferating tumor cells nih.govresearchgate.net. This selectivity is enhanced by pretreatment with 5-fluoro-2'-deoxyuridine (FdUrd), which leads to favorable tumor-to-normal tissue ratios nih.govresearchgate.net. While direct studies on the selectivity of 2',3'-Dideoxy-5-iodouridine are not extensively detailed in the provided context, the principle of enhanced uptake and incorporation into the DNA of rapidly dividing cancer cells is a key mechanism for the selectivity of many nucleoside analogs.
Role in DNA-Based Cancer Therapeutics
The therapeutic strategy behind many nucleoside analogs, including 2',3'-Dideoxy-5-iodouridine, is centered on their interaction with DNA. These compounds can be incorporated into the DNA of cancer cells during the replication process. Because they lack a 3'-hydroxyl group, their incorporation leads to the termination of the growing DNA chain. This disruption of DNA synthesis is a primary mechanism by which they induce cell death.
Furthermore, when the iodine atom is a radioactive isotope, such as ¹²⁵I, the decay of the incorporated radionuclide within the DNA produces high-energy Auger electrons. These electrons deposit their energy in a very small radius, leading to highly localized and potent damage to the DNA, including single and double-strand breaks nih.gov. This makes radiolabeled versions of 2',3'-Dideoxy-5-iodouridine and similar compounds potent agents for targeted radiotherapy at the molecular level. The effectiveness of this approach relies on the selective uptake and incorporation of the compound into the DNA of tumor cells.
Combination Anticancer Therapies
To enhance the efficacy of anticancer treatments and overcome potential resistance mechanisms, combination therapies are often explored. The use of 2',3'-Dideoxy-5-iodouridine in combination with other therapeutic agents is an area of interest. For instance, the efficacy of the related compound 5-fluoro-2'-deoxyuridine (FUdR) is significantly enhanced when used in combination with other nucleoside analogs like 5-hydroxymethyl-2'-deoxyuridine (hmUdR) in a cancer cell-specific manner nih.gov. This synergistic effect is attributed to an increase in single-strand breaks in the DNA of replicating cancer cells nih.gov.
Pre Clinical and Translational Research with 2 ,3 Dideoxy 5 Iodouridine
In Vitro Studies: Cell Culture Models and Assays
In vitro studies are fundamental to characterizing the biological activity of a compound at the cellular and molecular level. These experiments utilize cell culture models and various assays to determine a compound's potential efficacy and mechanism of action before advancing to animal studies.
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are crucial for determining the cytotoxic effects of a compound on host cells. These assays measure cellular metabolic activity or the rate of cell division to assess whether a compound inhibits cell growth or causes cell death. Despite a comprehensive search of available scientific literature, specific data from cell viability or proliferation assays conducted on 2',3'-Dideoxy-5-iodouridine could not be identified.
Viral Replication Assays
For potential antiviral agents, viral replication assays are essential to determine their ability to inhibit the life cycle of a virus in infected host cells. These assays quantify the reduction in viral load or viral activity after treatment with the compound. Publicly accessible research detailing the results of viral replication assays specifically for 2',3'-Dideoxy-5-iodouridine is not available at this time.
Enzyme Inhibition Assays
Many antiviral nucleoside analogs function by inhibiting viral enzymes, such as reverse transcriptase or DNA polymerase, after being converted to their triphosphate form within the cell. Enzyme inhibition assays are performed to quantify the inhibitory potency of the active metabolite against these target enzymes. Detailed findings from enzyme inhibition assays specifically evaluating the activity of 2',3'-Dideoxy-5-iodouridine 5'-triphosphate against relevant viral or cellular enzymes have not been reported in the available literature.
In Vivo Studies: Animal Models of Disease
Following in vitro characterization, promising compounds are typically evaluated in vivo using animal models that mimic human diseases. These studies provide critical information on a compound's efficacy, safety, and behavior within a whole biological system. A review of published scientific studies indicates a lack of available data from in vivo experiments using animal models of disease to evaluate the therapeutic potential of 2',3'-Dideoxy-5-iodouridine.
Pharmacological Considerations in Drug Development
The development of any new drug involves a thorough investigation of its pharmacological properties, including how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics).
Pharmacokinetics and Pharmacodynamics in Pre-clinical Models
Pharmacokinetic studies in pre-clinical models determine a compound's absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamic studies assess the relationship between drug concentration and its therapeutic effect. Specific pre-clinical data regarding the pharmacokinetic and pharmacodynamic profiles of 2',3'-Dideoxy-5-iodouridine are not described in the currently available scientific literature.
Preclinical Toxicity Assessment of 2',3'-Dideoxy-5-iodouridine Remains Undocumented in Publicly Available Research
Comprehensive searches of publicly available scientific literature and toxicological databases have revealed a significant lack of specific preclinical toxicity data for the chemical compound 2',3'-Dideoxy-5-iodouridine. While research exists on related nucleoside analogs and the parent compound, 5-iodouridine, in vivo toxicity studies detailing the effects of 2',3'-Dideoxy-5-iodouridine in animal models are not presently available in the public domain.
The assessment of a compound's safety profile in preclinical models is a critical step in the drug development process. These studies typically involve a range of in vivo experiments in various animal species to determine the potential adverse effects on major organ systems. Key parameters often evaluated include hematological changes, clinical chemistry, and histopathological examination of tissues. However, for 2',3'-Dideoxy-5-iodouridine, specific findings related to these toxicological endpoints could not be located.
Information is available for other dideoxy nucleoside analogs, which have been investigated for various therapeutic purposes. For instance, studies on compounds like 2',3'-dideoxycytidine have detailed their toxicity profiles in mice, often highlighting effects on cell growth and DNA incorporation. Furthermore, research on derivatives such as 2',3'-isopropylidene-5-iodouridine has been conducted, with some in vitro studies indicating a lack of toxicity in specific cell lines. Nevertheless, these findings cannot be directly extrapolated to predict the in vivo toxicity of 2',3'-Dideoxy-5-iodouridine due to differences in chemical structure that can significantly alter a compound's biological activity and safety profile.
The absence of specific preclinical toxicity data for 2',3'-Dideoxy-5-iodouridine means that a detailed analysis of its safety in animal models, including the generation of informative data tables on its toxicological effects, cannot be provided at this time. Further research and publication of in vivo toxicity studies are necessary to characterize the preclinical safety profile of this particular compound.
Advanced Research Techniques and Methodologies
Molecular Modeling and Computational Chemistry for Compound Design
Molecular modeling and computational chemistry are indispensable tools in the design and analysis of nucleoside analogs like 2',3'-Dideoxy-5-iodouridine. These methods provide insights into the molecule's structural and electronic properties, predicting its behavior and interaction with biological targets.
Key Applications in Compound Design:
Conformational Analysis: Theoretical studies are used to determine the stable conformations of the molecule. For the related compound 5-iodo-2'-deoxyuridine (IUdR), computational methods like MP2 and B3LYP have been used to perform comprehensive conformational analyses, identifying all possible stable structures by relaxing all geometrical parameters. researchgate.net
Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) are employed to calculate molecular properties. For instance, DFT with implicit solvation can be used to compute the oxidation potential of molecules, which can be a useful descriptor in predicting reaction outcomes. escholarship.org
QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are used to predict the biological activity of novel compounds. mdpi.com These techniques can model the interaction of 2',3'-Dideoxy-5-iodouridine with enzyme active sites, such as those of DNA polymerases or viral reverse transcriptases, helping to rationalize its inhibitory activity and guide the design of more potent analogs. mdpi.com By combining enzyme-substrate docking with regression modeling, researchers can predict reaction products and binding affinities. escholarship.org
Below is a table summarizing computational methods used in the study of nucleoside analogs.
| Computational Method | Application in Nucleoside Analog Research | Key Insights Provided |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and molecular properties. escholarship.orgmdpi.com | Electron distribution, reaction energetics, prediction of chemical reactivity. |
| Molecular Docking | Simulation of the binding of the analog to a target protein's active site. mdpi.commdpi.com | Preferred binding poses, interaction energies, identification of key active site residues. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate chemical structure with biological activity. mdpi.com | Identification of structural features critical for activity, prediction of the potency of new analogs. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the analog and its complex with a target protein over time. | Understanding of conformational changes upon binding, stability of the complex, solvent effects. |
Structural Biology Approaches (e.g., X-ray Crystallography of Enzyme-Compound Complexes)
Structural biology techniques, particularly X-ray crystallography, provide atomic-level details of how 2',3'-Dideoxy-5-iodouridine or similar molecules interact with their enzyme targets. The incorporation of a heavy atom like iodine can be advantageous in crystallographic studies.
Iodinated nucleosides are frequently used in X-ray crystallography studies to determine oligonucleotide structure. glenresearch.com The high electron density of the iodine atom aids in solving the phase problem during structure determination, facilitating the accurate mapping of the molecule within the enzyme's active site.
Crystallographic studies of enzymes complexed with nucleoside analogs have revealed critical details about their mechanisms of action. For example, the structure of human cytosolic thymidine (B127349) kinase in complex with its feedback inhibitor 2'-deoxythymidine-5'-triphosphate has been determined, providing a basis for developing new drugs. nih.gov Although a specific crystal structure for 2',3'-Dideoxy-5-iodouridine complexed with a polymerase is not detailed in the provided results, the principles are well-established. Such a structure would reveal:
The precise orientation of the inhibitor in the active site.
Key hydrogen bonds and hydrophobic interactions with amino acid residues.
Conformational changes in the enzyme upon inhibitor binding. osti.gov
These structural insights are crucial for understanding the basis of enzyme inhibition and for the rational design of next-generation inhibitors.
The table below lists examples of enzyme-nucleoside complexes studied by X-ray crystallography.
| Enzyme | Ligand/Analog | PDB ID (Example) | Significance |
| Human Cytosolic Thymidine Kinase | 2'-deoxythymidine-5'-triphosphate | 1W4R | Reveals feedback inhibition mechanism and informs drug design. nih.govwikipedia.org |
| 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) | C2α-phosphonolactylThDP (Intermediate mimic) | N/A | Delineates stabilization of reaction intermediates. osti.govresearchgate.net |
| DNA Helicase (Gene 5 Protein) | Oligodeoxyribonucleotides | N/A | Shows protein-DNA binding and unwinding mechanism. nih.gov |
Proteomics and Metabolomics in Elucidating Biological Impact
Proteomics and metabolomics are large-scale analytical approaches used to understand the global impact of a compound on a cell's protein and metabolite content, respectively. While specific studies on 2',3'-Dideoxy-5-iodouridine are not detailed in the search results, these techniques are applied to nucleoside analogs to understand their broader biological consequences.
Proteomics: This approach can identify changes in protein expression levels in response to treatment with a compound. For a nucleoside analog, proteomics could reveal upregulation or downregulation of proteins involved in DNA repair, cell cycle control, apoptosis, and nucleotide metabolism. For example, ribosome profiling, an application of next-generation sequencing, can provide a whole-cell view of protein translation, identifying which proteins are being actively synthesized in response to a drug. europeanpharmaceuticalreview.com
Metabolomics: This technique analyzes the complete set of small-molecule metabolites within a biological system. Treatment with 2',3'-Dideoxy-5-iodouridine could alter the pools of endogenous nucleosides and nucleotides. By disrupting DNA synthesis, the compound could trigger shifts in metabolic pathways related to energy production, oxidative stress, and nucleotide salvage. nih.gov
These "omics" technologies provide a systems-biology perspective on the compound's mechanism of action and off-target effects, offering a more complete picture than traditional biochemical assays.
Gene Sequencing Applications
The most prominent application of 2',3'-dideoxynucleoside triphosphates (ddNTPs), including analogs like 2',3'-Dideoxy-5-iodouridine triphosphate, is in the chain-termination method of DNA sequencing, also known as Sanger sequencing. microbenotes.com This method, developed by Frederick Sanger in 1977, was the cornerstone of genomics for decades and remains the gold standard for specific sequencing applications. wikipedia.orgclevalab.com
The core principle of Sanger sequencing relies on the chemical structure of ddNTPs. They lack the 3'-hydroxyl (-OH) group that is essential for the formation of a phosphodiester bond, which links nucleotides together in a growing DNA chain. biostate.aisigmaaldrich.com When a DNA polymerase incorporates a ddNTP into the chain, DNA synthesis is terminated. nih.govnih.gov
The process involves the following key steps:
A special type of Polymerase Chain Reaction (PCR), known as chain-termination PCR, is set up. This reaction includes the DNA template, a primer, DNA polymerase, the four standard deoxynucleoside triphosphates (dNTPs), and a small amount of one of the four ddNTPs. sigmaaldrich.com
During the reaction, DNA polymerase extends the primer. Most of the time, it incorporates a standard dNTP, allowing the chain to grow.
Occasionally, the polymerase incorporates a ddNTP instead of its corresponding dNTP. This event halts the extension of that particular DNA strand. microbenotes.com
The result is a collection of DNA fragments of different lengths, each ending with a specific ddNTP. sigmaaldrich.com
These fragments are then separated by size using capillary gel electrophoresis, and the sequence is read by detecting the terminal ddNTP of each fragment. thermofisher.com
Modern automated Sanger sequencing uses ddNTPs labeled with different fluorescent dyes, allowing all four termination reactions to occur in a single tube. wikipedia.orgthermofisher.com
| Sequencing Method Variation | Key Feature | Process |
| Traditional "Sanger" Procedure | Labeling and termination occur in a single step. nih.gov | The reaction mix contains template DNA, primer, DNA polymerase, dNTPs, and one of the four ddNTPs (often radioactively labeled). Four separate reactions are performed. sigmaaldrich.comnih.gov |
| Labeling/Termination Procedure | A two-step process where chains are first extended and labeled, then terminated. nih.gov | Primer chains are initially extended using labeled dNTPs in the absence of ddNTPs. Then, the reaction is split into four tubes, each with one type of ddNTP for the termination step. nih.gov |
| Thermal Cycle Sequencing | Uses a thermostable DNA polymerase and repeated cycles of denaturation, annealing, and extension. nih.gov | Allows for linear amplification of sequencing products, requiring less template DNA. nih.gov |
| Automated Dye-Terminator Sequencing | Each of the four ddNTPs is labeled with a unique fluorescent dye. wikipedia.orgthermofisher.com | All four termination reactions are performed in a single tube, and fragments are separated in one lane or capillary, with detection by a laser. wikipedia.orgthermofisher.com |
Future Directions and Research Gaps
Development of Novel Analogs with Improved Efficacy and Selectivity
A primary avenue of ongoing research is the rational design and synthesis of novel analogs of 2',3'-Dideoxy-5-iodouridine to improve its therapeutic index. The goal is to create derivatives that exhibit enhanced activity against viral targets while minimizing effects on host cells.
One promising modification involves the introduction of different functional groups at various positions on the pyrimidine (B1678525) ring or the deoxyribose sugar moiety. For instance, research into 5-substituted 2′,3′-O-isopropylideneuridine derivatives has identified 2′,3′-isopropylidene-5-iodouridine as a potent inhibitor of HIV-1. nih.govmdpi.com Studies have shown this analog to be significantly more effective at suppressing HIV-1 replication compared to Azidothymidine (AZT) at high, non-toxic concentrations. nih.govnih.gov The presence of the bulky iodine atom in the structure appears to be a key factor in its inhibitory activity against HIV. nih.gov
Another area of exploration is the synthesis of analogs with modifications at the 3'-position of the sugar ring. The compound 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) has been synthesized and evaluated for its anti-retroviral activity, demonstrating the continued investigation into this class of nucleoside analogs. google.com These modifications aim to block viral DNA chain elongation more efficiently. nih.gov
The table below summarizes the comparative efficacy of selected analogs against viral targets.
| Compound | Target Virus | ID₅₀ (µM) | Notes |
| 3'-azido-2',3'-dideoxy-5-iodouridine | HTLV-III/LAV | 3.0 | Compared against AZT (ID₅₀ of 0.23 µM) in the same study. google.com |
| 3'-azido-2',3'-dideoxy-5-bromouridine | HTLV-III/LAV | 2.3 | A closely related halogenated analog showing potent activity. google.com |
| 2′,3′-isopropylidene-5-iodouridine | HIV-1 | Not specified | Shown to be more efficient than AZT at high non-toxic concentrations and acts synergistically with Palbociclib. nih.govnih.gov |
Future research must focus on expanding the library of these analogs and conducting rigorous structure-activity relationship (SAR) studies. This will help elucidate the precise molecular interactions responsible for antiviral activity and guide the development of compounds with superior efficacy and selectivity.
Exploration of New Therapeutic Indications
While the primary focus for 2',3'-Dideoxy-5-iodouridine and its direct analogs has been on antiviral therapy, particularly against retroviruses like HIV, the broader class of iodinated pyrimidine nucleosides has shown potential in oncology. nih.govmdpi.com This suggests a compelling future direction for exploring the anticancer capabilities of 2',3'-Dideoxy-5-iodouridine derivatives.
Related compounds, such as 5-iodo-2'-deoxyuridine (Idoxuridine or IUdR), have been investigated for their ability to sensitize cancer cells to radiation and chemotherapy. nih.govnih.gov For example, IUdR has been shown to potentiate the lethal effects of fluoropyrimidines like Fluorouracil in human bladder cancer cells by enhancing its incorporation into DNA. nih.gov Furthermore, derivatives like 5'-(bromoacetamido)-2',5'-dideoxyuridine have demonstrated cytotoxicity against leukemia cells in culture and activity in murine leukemia models. nih.gov These findings with structurally similar compounds provide a strong rationale for screening 2',3'-Dideoxy-5-iodouridine and its novel analogs for activity against various cancer types, including solid tumors like glioblastoma. nih.gov A significant research gap exists in the systematic evaluation of this specific compound's anticancer potential, both as a standalone agent and in combination therapies.
Integration with Emerging Drug Delivery Systems
A critical challenge limiting the clinical efficiency of many nucleoside analogs is their delivery to target tissues. nih.gov Future research will increasingly focus on integrating 2',3'-Dideoxy-5-iodouridine with emerging drug delivery systems to enhance bioavailability, ensure targeted delivery, and enable controlled release. nih.govmdpi.com
Nanoparticle-based systems represent a particularly promising approach. Various nanocarriers, including polymeric nanoparticles, liposomes, and magnetic nanoparticles, can protect the drug from premature degradation and improve its pharmacokinetic profile. nih.govmdpi.com For the related compound 5-iodo-2-deoxyuridine (IUdR), studies have successfully used poly(caprolactone)-poly(ethylene glycol)-coated superparamagnetic iron oxide nanoparticles (SPIONs/PCL-PEG) as carriers to enhance the cytotoxic effects of radiotherapy and hyperthermia in human glioblastoma cells. nih.gov Such systems can be engineered to release their payload under specific conditions, such as the acidic microenvironment of a tumor. nih.gov
Targeted delivery systems, which use ligands like antibodies or affibodies to direct the drug to specific cells, could significantly improve efficacy while reducing systemic exposure. nih.gov For example, affibody-engineered DNA nanostructures have been used to deliver other nucleoside analogs specifically to HER2-overexpressing breast cancer cells. nih.gov Applying similar targeted nanotechnologies to 2',3'-Dideoxy-5-iodouridine could open new therapeutic possibilities.
The table below outlines potential drug delivery systems and their advantages for 2',3'-Dideoxy-5-iodouridine.
| Delivery System | Potential Advantages | Relevant Research Findings |
| Polymeric Nanoparticles | Enhanced stability, controlled release, potential for surface modification. nih.gov | PCL-PEG-coated magnetic nanoparticles successfully delivered IUdR to glioblastoma cells, enhancing radio-thermo-sensitivity. nih.gov |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. nih.gov | Cationic liposomes have been used to deliver the nitric oxide synthase gene, indicating potential for gene-drug combination therapies. nih.gov |
| Targeted Nanocarriers (e.g., Affibody-conjugated) | High selectivity for target cells (e.g., cancer cells), reduced off-target effects, improved therapeutic index. nih.gov | Affibody-F/TDNs achieved specific accumulation and antitumor efficacy in HER2-overexpressing tumors. nih.gov |
| In-situ Gelling Systems | Enhanced drug retention at the site of application (e.g., ocular), reduced dosing frequency. mdpi.com | Ideal for treating localized conditions, such as viral keratitis. mdpi.com |
A significant research gap is the lack of studies specifically developing and testing these advanced delivery systems for 2',3'-Dideoxy-5-iodouridine.
Addressing Resistance Mechanisms and Off-Target Effects
The long-term efficacy of antiviral and anticancer agents is often compromised by the development of drug resistance. For the related compound Idoxuridine, resistance has been observed to develop readily in vitro. nih.gov A critical research gap is the lack of understanding of the specific mechanisms by which viruses or cancer cells might develop resistance to 2',3'-Dideoxy-5-iodouridine. Potential mechanisms could include altered drug transport, enhanced metabolism of the drug (e.g., via cytochrome P450 enzymes), or mutations in the target viral enzymes. mdpi.com Future studies should aim to identify these resistance pathways to develop strategies to circumvent them, such as co-administration with other drugs.
Furthermore, off-target effects are a major concern for many chemotherapeutic agents, where the drug's efficacy may be due to unintended molecular interactions rather than the inhibition of its primary target. nih.govnih.gov This can lead to unexpected toxicities and limit the drug's therapeutic window. Research has shown that for some cancer drugs, the efficacy is unaffected by the loss of the putative target, indicating that the compounds kill cells via off-target mechanisms. nih.gov It is imperative to conduct stringent genetic validation studies for 2',3'-Dideoxy-5-iodouridine and its analogs to confirm their on-target activity and identify any potential off-target interactions. This will provide a more accurate understanding of its mechanism of action and help predict and mitigate potential adverse effects.
Q & A
Basic Research Questions
Q. What are the primary research applications of 2',3'-Dideoxy-5-iodouridine in antiviral and anticancer studies?
- Answer: 2',3'-Dideoxy-5-iodouridine is primarily used as a chain-terminating nucleoside analog in gene sequencing and as a research tool to inhibit viral replication, particularly in HIV-1 reverse transcriptase studies . Its iodine substitution enhances steric hindrance, making it useful for probing polymerase active sites. In anticancer research, it is explored for its potential to disrupt DNA synthesis in rapidly dividing cells, though clinical data remain limited .
Q. How is 2',3'-Dideoxy-5-iodouridine synthesized, and what are the critical purification steps?
- Answer: A common synthesis route involves iodination of 2',3'-dideoxyuridine derivatives under controlled conditions (e.g., NaOMe in dry methanol at 0°C). Critical steps include column chromatography for intermediate purification and spectroscopic validation (e.g., H/C NMR, HRMS) to confirm structural integrity. Yields typically range from 52% to 74%, with purity ≥95% achievable via recrystallization .
Q. What spectroscopic methods confirm the structure of 2',3'-Dideoxy-5-iodouridine?
- Answer:
- H NMR : Identifies proton environments (e.g., absence of 2'/3'-OH signals at δ 3.5–5.5 ppm).
- IR Spectroscopy : Confirms C-I stretches (~500 cm) and carbonyl groups (~1700 cm).
- HRMS : Validates molecular mass (CHINO, MW 338.10) .
Advanced Research Questions
Q. What methodological challenges arise when using 2',3'-Dideoxy-5-iodouridine in in vitro antiviral assays, and how can they be mitigated?
- Answer: Key challenges include:
- Solubility : Low aqueous solubility requires dimethyl sulfoxide (DMSO) co-solvents, which may interfere with cellular viability. Mitigate via solvent controls and concentration optimization .
- Off-target effects : Use isotopic labeling (e.g., I) to track incorporation specificity in DNA/RNA.
- Cellular toxicity : Perform dose-response assays (e.g., IC determination) alongside cytotoxicity controls .
Q. How does 2',3'-Dideoxy-5-iodouridine incorporation affect polymerase fidelity, and what techniques assess this?
- Answer: The iodine atom introduces steric bulk, leading to misincorporation or chain termination . Techniques include:
- Gel Electrophoresis : Visualizes truncated DNA products.
- Mass Spectrometry : Identifies misincorporated nucleotides in synthesized strands.
- Single-Molecule Sequencing : Tracks real-time polymerase pausing or error rates .
Q. In studies with contradictory antiviral efficacy data, what factors should be prioritized for reconciliation?
- Answer: Evaluate:
- Cell Line Variability : Differences in nucleoside transporter expression (e.g., HeLa vs. PBMCs).
- Assay Conditions : pH, serum content, and incubation time affecting compound stability.
- Metabolic Activation : Presence/absence of kinases required for phosphorylation to the active triphosphate form .
Q. How can researchers optimize 2',3'-Dideoxy-5-iodouridine delivery in cellular models to enhance activity?
- Answer: Strategies include:
- Lipid Nanoparticles (LNPs) : Improve cellular uptake and reduce off-target distribution.
- Prodrug Modifications : Esterification of 5'-OH to enhance membrane permeability.
- Co-administration with Efflux Inhibitors : Block ABC transporters to prevent cellular extrusion .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in 2',3'-Dideoxy-5-iodouridine studies?
- Answer: Use non-linear regression models (e.g., Hill equation) to calculate EC/IC. Validate with ANOVA for inter-group variability and Bland-Altman plots for assay reproducibility. For RNA/DNA incorporation studies, qPCR or deep sequencing provides quantitative metrics .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Answer: Implement QC protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
